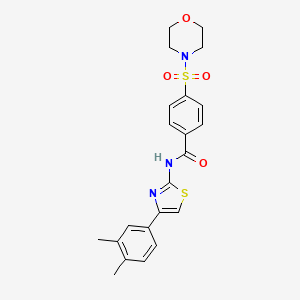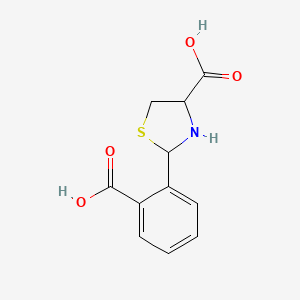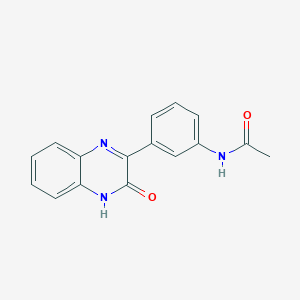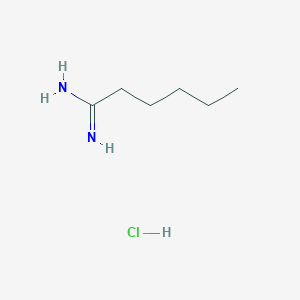
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. In
Wirkmechanismus
The exact mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is not fully understood, but it is believed to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then activate endothelial cells and induce tumor necrosis, leading to tumor cell death.
Biochemical and Physiological Effects:
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to induce a number of biochemical and physiological effects, including the activation of immune cells, the induction of cytokine production, and the inhibition of tumor angiogenesis. N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been shown to induce vasodilation and increase blood flow to tumors, which may enhance the delivery of anti-cancer agents to the tumor site.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is its potential to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. However, N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been shown to have limited efficacy in certain tumor types and may have toxic side effects in some patients. Additionally, N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has poor solubility and stability, which may limit its use in clinical settings.
Zukünftige Richtungen
Future research on N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide may focus on improving its solubility and stability, as well as developing new formulations and delivery methods. Additionally, further studies may aim to identify biomarkers that can predict patient response to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide and explore its potential use in combination with other immune therapies. Finally, research may also explore the potential use of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in other disease settings, such as infectious diseases and autoimmune disorders.
Synthesemethoden
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzaldehyde with thiourea to form 4-(3,4-dimethylphenyl)thiazol-2-amine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-chlorobenzamide, which is then treated with morpholine and sodium sulfite to form N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models, including colon, breast, and lung cancer. N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been studied in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, and has shown promising results in enhancing their efficacy.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-15-3-4-18(13-16(15)2)20-14-30-22(23-20)24-21(26)17-5-7-19(8-6-17)31(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYPEWXCDOLWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2974791.png)
![N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2974792.png)

![N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2974795.png)

![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2974799.png)

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2974804.png)
![2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2974805.png)
